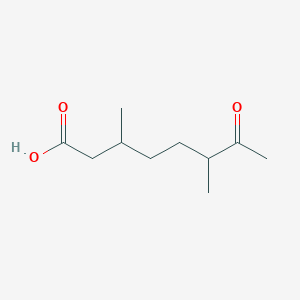

3,6-Dimethyl-7-oxooctanoic acid

Description

Contextualization within the Field of Branched-Chain Keto Acids and Fatty Acid Derivatives

3,6-Dimethyl-7-oxooctanoic acid belongs to the broad family of fatty acid derivatives, which are carboxylic acids with a long aliphatic chain. Fatty acids and their derivatives are fundamental components of lipids and are integral to numerous biological processes, including energy storage and cell signaling. nih.gov They can be classified as saturated or unsaturated based on the presence of double bonds in the aliphatic chain. nih.gov

More specifically, this compound is a branched-chain keto acid (BCKA). The "branched-chain" designation refers to the presence of methyl groups attached to the main carbon chain, in this case at positions 3 and 6. This branching distinguishes it from straight-chain fatty acids and can significantly influence its physical and biological properties. The "keto" prefix indicates the presence of a ketone functional group, in this instance at the 7th carbon position. The molecule is completed by a carboxylic acid group at the 1st carbon position.

The presence of these functional groups—a carboxylic acid, a ketone, and branched methyl groups—makes this compound a polyfunctional molecule with the potential for diverse chemical reactivity and biological activity. The study of branched-chain amino acids (BCAAs) and their corresponding keto acids is a significant area of biochemical research, with implications for metabolic regulation and various health conditions. nih.govfrontiersin.org

To illustrate the chemical properties of this compound, the following table presents data for a closely related isomer, 3,7-Dimethyl-6-oxooctanoic acid. While the exact values for this compound may differ slightly, these provide a reasonable approximation.

| Property | Value |

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 15313-65-2 |

Significance of this compound in Contemporary Chemical and Biochemical Research

While specific research on this compound is limited, its structural motifs suggest potential significance in several areas of chemical and biochemical research. The metabolism of branched-chain amino acids leads to the formation of branched-chain keto acids, which are key intermediates in various metabolic pathways. mdpi.com The unique substitution pattern of this compound could make it a valuable tool for probing the enzymes and pathways involved in fatty acid and amino acid metabolism.

Furthermore, fatty acid derivatives are known to possess a wide range of biological activities. They are crucial for cell structure, act as signaling molecules, and are involved in inflammatory processes. biochemistry.orgyoutube.com The specific structure of this compound may confer novel biological properties, making it a candidate for investigation in drug discovery and chemical biology.

The presence of multiple functional groups also makes this compound an interesting target for organic synthesis. The development of synthetic routes to this molecule could provide access to a range of novel derivatives with potentially useful properties. These synthetic endeavors can also contribute to the development of new synthetic methodologies.

The table below highlights the established significance of related fatty acid derivatives to provide context for the potential research avenues for this compound.

| Compound Class | General Significance in Research |

| Branched-Chain Keto Acids | Intermediates in amino acid metabolism, potential biomarkers for metabolic diseases. frontiersin.org |

| Short-Chain Fatty Acids | Important in immune cell activity and signaling. nih.gov |

| Polyunsaturated Fatty Acids | Precursors to lipid mediators involved in inflammation and cell signaling. biochemistry.org |

Overview of Current Research Gaps and Future Directions for this compound

The primary research gap concerning this compound is the lack of extensive studies on its synthesis, characterization, and biological activity. While its structure is known, detailed spectroscopic data and confirmed synthetic pathways are not widely reported in the scientific literature.

Future research should initially focus on the following areas:

Development of robust and efficient synthetic routes: Establishing a reliable method for synthesizing this compound is the first step toward enabling further research.

Comprehensive spectroscopic characterization: Detailed analysis using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy is necessary to fully confirm its structure and provide reference data for future studies.

Investigation of its metabolic fate and biological activity: Once the compound is readily available, studies can be undertaken to explore its role in biological systems. This could involve in vitro assays to screen for various biological activities, as well as metabolic studies to understand how it is processed by cells and organisms.

Exploration as a building block in organic synthesis: The polyfunctional nature of this compound makes it a potential starting material for the synthesis of more complex molecules.

Structure

3D Structure

Properties

CAS No. |

15313-65-2 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3,6-dimethyl-7-oxooctanoic acid |

InChI |

InChI=1S/C10H18O3/c1-7(6-10(12)13)4-5-8(2)9(3)11/h7-8H,4-6H2,1-3H3,(H,12,13) |

InChI Key |

GRFRGGLXDGMCIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(C)C(=O)C)CC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Bioprospecting of 3,6 Dimethyl 7 Oxooctanoic Acid

Methodologies for the Isolation and Enrichment of Naturally Occurring Oxo-Carboxylic Acids

The isolation of specific organic acids from complex biological sources like essential oils presents a significant challenge due to the presence of numerous other compounds with similar chemical properties. While methods specific to 3,6-Dimethyl-7-oxooctanoic acid are not documented due to its unconfirmed natural status, general strategies for the extraction and purification of related oxo-carboxylic acids are well-established.

Advanced Extraction Techniques from Complex Biological Samples

The initial step in isolating compounds from a biological matrix is extraction. For a compound like an oxo-carboxylic acid within an essential oil, a multi-step process is typically employed.

Solvent Extraction: Following the primary extraction of the essential oil (often through steam distillation nih.gov), liquid-liquid extraction can be utilized to separate compounds based on their polarity and acidity. researchgate.net Carboxylic acids can be selectively extracted from the less polar essential oil matrix into an aqueous basic solution (e.g., sodium bicarbonate solution). The acidic compound is converted to its more water-soluble salt form, allowing for its separation from the neutral components of the oil. Subsequent acidification of the aqueous layer will regenerate the carboxylic acid, which can then be extracted back into an organic solvent.

Solid-Phase Extraction (SPE): SPE is a powerful technique for sample clean-up and fractionation. nih.gov A cartridge containing a specific sorbent is used to retain the target analyte or the interfering compounds. For carboxylic acids, an anion-exchange SPE cartridge can be employed. The acidic compound will be retained on the basic sorbent, while neutral and basic compounds are washed away. The desired acid can then be eluted with a suitable acidic solvent.

High-Resolution Chromatographic Purification Strategies

Following initial extraction and enrichment, high-resolution chromatography is indispensable for achieving the final purification of the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of natural product purification. sielc.com For the separation of carboxylic acids, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. The mobile phase is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of acid (e.g., formic acid or acetic acid) added to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. nih.gov

Gas Chromatography (GC): For volatile or semi-volatile carboxylic acids, GC is a viable option. nist.gov To improve volatility and thermal stability, carboxylic acids are often derivatized prior to GC analysis. Common derivatization methods include esterification to form methyl or ethyl esters. The separation is then achieved based on the boiling points and polarities of the derivatized compounds on a capillary column. Preparative GC can be used to isolate small quantities of the pure compound.

Synthetic Methodologies for 3,6 Dimethyl 7 Oxooctanoic Acid and Its Analogues

Total Synthesis Approaches to 3,6-Dimethyl-7-oxooctanoic Acid

A complete synthesis of this compound would require the strategic assembly of its carbon skeleton and the controlled introduction of its functional groups, including the carboxylic acid, the ketone, and the two stereocenters at positions 3 and 6.

Design and Implementation of Stereoselective Synthetic Pathways

The presence of two chiral centers in this compound necessitates stereoselective synthetic methods to control the relative and absolute stereochemistry. A plausible retrosynthetic analysis would disconnect the molecule into smaller, readily available chiral building blocks.

One potential strategy involves a stereoselective conjugate addition. For instance, the conjugate addition of a suitable organocuprate to a chiral α,β-unsaturated ester can establish one of the stereocenters. The diastereoselectivity of such reactions is often high, particularly when a chiral auxiliary is employed on the unsaturated ester.

Another approach could be the use of a chiral pool starting material that already contains one of the desired stereocenters. For example, (R)- or (S)-citronellal could be a viable starting point, with subsequent chain extension and functional group manipulations to construct the target molecule.

Development of Novel Reaction Conditions for Key Bond Formations

The formation of the carbon-carbon bonds in this compound is critical. Modern organic synthesis offers a variety of methods for these key transformations. For example, an aldol (B89426) reaction between a chiral enolate and an appropriate aldehyde could be employed to form the C6-C7 bond and set the stereochemistry at C6. The development of substrate-controlled or catalyst-controlled aldol reactions would be crucial for achieving high diastereoselectivity.

Furthermore, the final ketone and carboxylic acid functionalities could be introduced through various oxidative or hydrolytic steps. For instance, the oxidation of a secondary alcohol would yield the ketone, and the hydrolysis of a terminal ester or nitrile would provide the carboxylic acid. The choice of reagents for these transformations would need to be compatible with the other functional groups present in the molecule.

Convergent and Divergent Synthetic Strategies for Related Oxooctanoic Acid Frameworks

Convergent and divergent synthetic strategies offer efficient ways to produce a variety of related compounds from common intermediates.

Utilization of Suberic Acid and Furan in "One-Pot" Approaches to Oxooctanoic Esters

Table 1: Example of a "One-Pot" Synthesis of an Oxooctanoic Ester Derivative

| Starting Materials | Key Steps | Product | Reported Yield |

| Suberic acid, Furan, Methanol (B129727) | 1. Diacylation of suberic acid2. Friedel-Crafts acylation of furan3. Esterification | Methyl 8-(furan-2-yl)-8-oxooctanoate | High |

Metal-Catalyzed Asymmetric Hydrogenation in the Synthesis of Chiral Derivatives

Metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of synthesizing derivatives of this compound, an unsaturated precursor could be hydrogenated using a chiral catalyst to establish one of the stereocenters with high enantiomeric excess. Chiral ruthenium or rhodium complexes with ligands such as BINAP are commonly used for this purpose. The substrate would need to contain a carbon-carbon double bond at a suitable position to be reduced to a single bond, thereby creating a chiral center.

Table 2: Representative Metal-Catalyzed Asymmetric Hydrogenation

| Substrate Type | Catalyst System | Product Chirality | Typical Enantiomeric Excess (ee) |

| α,β-Unsaturated carboxylic acid | Ru-BINAP | Chiral carboxylic acid | >95% |

| Allylic alcohol | Rh-DIPAMP | Chiral alcohol | >90% |

Chemoenzymatic Synthesis of this compound and Related Structures

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic transformations. Enzymes can operate under mild conditions and often exhibit excellent regio- and stereoselectivity, making them ideal for the synthesis of chiral compounds like this compound.

For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of an alcohol precursor to this compound. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Alternatively, a reductase enzyme could be employed for the stereoselective reduction of a prochiral ketone precursor to establish the chiral alcohol at what would become the C7 position after oxidation. The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity and conversion.

Table 3: Potential Chemoenzymatic Steps in the Synthesis of Chiral Precursors

| Reaction Type | Enzyme Class | Potential Application | Expected Outcome |

| Kinetic Resolution | Lipase | Acylation of a racemic alcohol precursor | Separation of enantiomers |

| Asymmetric Reduction | Reductase | Reduction of a prochiral ketone precursor | Formation of a chiral alcohol |

| Hydrolysis | Esterase | Hydrolysis of a prochiral diester | Formation of a chiral monoester |

Development of Scalable and Sustainable Synthetic Routes for Industrial Relevance

The industrial synthesis of a molecule like this compound necessitates a multi-faceted approach that prioritizes not only high yields and purity but also process safety, atom economy, and the use of environmentally benign reagents and conditions. In the absence of direct, published routes for this specific compound, we can propose potential strategies by drawing parallels with the synthesis of structurally related keto acids and by applying modern synthetic methodologies.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a few key bond disconnections. The primary target for disconnection is the carbon-carbon bond formation to assemble the main chain or the introduction of the ketone and carboxylic acid functionalities at strategic points. A plausible approach involves the construction of a suitable precursor that can be efficiently converted to the final product in the latter stages of the synthesis.

Potential Synthetic Strategies

Several synthetic pathways can be envisioned for the scalable production of this compound. These routes can be evaluated based on their potential for high throughput, cost of starting materials, and adherence to the principles of green chemistry.

Route A: Grignard-based Approach

A classical organometallic approach could involve the reaction of a Grignard reagent with a suitable electrophile. For instance, the synthesis could potentially start from a protected halo-acid derivative which is then reacted with an appropriate isopropyl Grignard reagent to form the keto-functionality after deprotection and oxidation.

Route B: Hydroformylation-Oxidation Strategy

A more modern and potentially more sustainable approach could leverage a hydroformylation reaction. This process, also known as oxo synthesis, is a powerful industrial method for converting alkenes into aldehydes. wikipedia.org A hypothetical route could start with a suitably substituted alkene, which upon hydroformylation would yield an aldehyde. Subsequent oxidation of this aldehyde would then produce the desired carboxylic acid. The introduction of the methyl groups could be achieved through the use of appropriately substituted starting materials.

Route C: Biocatalytic and Chemocatalytic Methods

The use of enzymes and chemo-enzymatic cascades offers a promising avenue for sustainable synthesis. Biocatalysis can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. For example, engineered enzymes could potentially be used to introduce the chiral centers or perform selective oxidations on a precursor molecule. Chemo-enzymatic processes that combine chemical catalysts with biocatalysts can lead to very efficient use of starting materials.

Comparative Analysis of Potential Routes

| Parameter | Route A: Grignard-based | Route B: Hydroformylation-Oxidation | Route C: Biocatalytic/Chemocatalytic |

| Catalyst | Stoichiometric Mg | Homogeneous (e.g., Rh, Co complexes) wikipedia.org | Enzymes (e.g., dehydrogenases), Chemo-catalysts |

| Solvent | Ethereal solvents (e.g., THF, Et2O) | Toluene, other organic solvents | Aqueous media, green solvents |

| Temperature | 0 - 65 °C | 80 - 150 °C wikipedia.org | 25 - 50 °C |

| Pressure | Atmospheric | High pressure (10-100 atm) wikipedia.org | Atmospheric |

| Atom Economy | Moderate to Low | High | High |

| Sustainability | Use of stoichiometric metal reagents, potentially hazardous solvents. | High energy input, use of precious metal catalysts. | Mild conditions, biodegradable catalysts, often aqueous media. |

| Scalability | Well-established but can be challenging for very large scales due to safety and waste. | Proven for large-scale industrial processes. wikipedia.org | Can be limited by enzyme stability and cost, but rapidly advancing. |

This comparative table highlights the trade-offs inherent in different synthetic strategies. While traditional Grignard-based methods are well-understood, they often suffer from lower atom economy and generate significant waste. The hydroformylation-oxidation route is a powerful industrial tool but requires significant energy input and specialized equipment. Biocatalytic and chemo-enzymatic approaches represent the frontier of sustainable synthesis, offering mild conditions and high selectivity, though challenges in catalyst stability and cost for large-scale production may need to be addressed.

The development of a truly scalable and sustainable industrial synthesis for this compound will likely involve a combination of these approaches, or novel catalytic systems yet to be developed. Future research in this area will undoubtedly focus on improving the efficiency and environmental footprint of each synthetic step, ultimately leading to a commercially viable and green manufacturing process.

Biosynthesis and Metabolic Pathways of 3,6 Dimethyl 7 Oxooctanoic Acid

Proposed Biosynthetic Origin and Pathways of 3,6-Dimethyl-7-oxooctanoic Acid

The formation of this molecule is hypothesized to occur through a modified fatty acid synthesis pathway, incorporating methyl branches at specific positions before a final oxidation step yields the keto group.

The backbone of this compound is an octanoic (eight-carbon) acid chain, pointing to its origin from the fatty acid synthase (FAS) machinery. Standard fatty acid synthesis builds straight-chain fatty acids from acetyl-CoA (a two-carbon starter) and malonyl-CoA (a three-carbon extender, which adds two carbons per cycle). youtube.com The biosynthesis of branched-chain fatty acids, however, relies on the "promiscuity" of the fatty acid synthase enzyme, which can utilize alternative starter or extender units. nih.gov

The structure of this compound suggests the use of a branched-chain starter unit and the incorporation of a methyl group during chain elongation. The process likely begins with a primer derived from the catabolism of branched-chain amino acids (BCAAs) like valine or leucine. nih.gov This initial molecule is then elongated through several cycles of the FAS system, where one of the standard malonyl-CoA extender units is replaced by a methylmalonyl-CoA molecule to introduce the second methyl group. nih.gov

The introduction of methyl groups into the fatty acid chain is a critical step in the biosynthesis of BCFAs and, by extension, this compound.

Initial Primer Selection: The first methyl group (at position 6) likely originates from a branched-chain acyl-CoA primer, such as isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine), which enters the fatty acid synthesis pathway instead of the usual acetyl-CoA.

Chain Elongation and Second Methylation: The carbon chain is elongated by the sequential addition of two-carbon units from malonyl-CoA. The methyl group at position 3 is proposed to be incorporated by the substitution of one malonyl-CoA with a methylmalonyl-CoA molecule during one of the elongation cycles. nih.gov The enzyme fatty acid synthase (FASN) can accommodate methylmalonyl-CoA, leading to the formation of a methyl-branched chain. nih.govnih.gov

Final Oxidation: The "7-oxo" group is a ketone functionality. This feature indicates that after the full C10 branched-chain fatty acid is synthesized, it undergoes a subsequent oxidation step. This could occur via a dehydrogenase enzyme acting on a hydroxyl precursor, or through a process analogous to the initial steps of beta-oxidation acting on a saturated fatty acid.

Enzymatic Machinery Involved in the Biotransformation of Related Oxo-Acids

The synthesis and modification of oxo-acids like this compound depend on a suite of enzymes with specific, and sometimes broad, substrate specificities.

Fatty Acid Synthase (FAS) is the central enzyme complex in this proposed pathway. While typically producing straight-chain fatty acids, its ability to use alternative substrates is key. nih.gov Studies on various organisms have shown that FAS has a remarkably broad substrate specificity, enabling it to process a wide range of branched-chain carboxylic acids to generate unusual BCFAs. scite.ai This promiscuity is essential for initiating the synthesis with a branched primer and for incorporating methylmalonyl-CoA during elongation. nih.gov The efficiency of this process, however, is often limited by the cellular availability of these alternative precursors. nih.gov

Table 1: Key Properties of Fatty Acid Synthase (FAS) in Branched-Chain Synthesis

| Feature | Description | Reference |

| Enzyme Complex | Multi-domain protein that catalyzes all steps of fatty acid synthesis. In mammals, it functions as a dimer. | nih.gov |

| Primary Function | Catalyzes the de novo synthesis of straight-chain fatty acids (e.g., palmitate) from acetyl-CoA and malonyl-CoA. | youtube.comnih.gov |

| Substrate Promiscuity | Can utilize branched-chain acyl-CoAs (from BCAA catabolism) as primers instead of acetyl-CoA. | nih.gov |

| Extender Unit Variation | Can incorporate methylmalonyl-CoA in place of malonyl-CoA to introduce methyl branches during elongation. | nih.gov |

| Regulation | The synthesis of BCFAs is limited by the availability of branched precursors, which is controlled by upstream enzymes. | nih.gov |

Oxoacyl-CoA thiolases (or ketoacyl-CoA thiolases) are enzymes that catalyze the final step in the beta-oxidation spiral, where a 3-ketoacyl-CoA is cleaved into a shortened acyl-CoA and an acetyl-CoA molecule. medchemexpress.comabcam.comnih.gov While primarily associated with catabolism, the reverse reaction—a Claisen condensation—is the basis for chain elongation in some biosynthetic pathways. nih.gov

In the context of this compound, a thiolase could be involved in a reversed pathway to build the carbon backbone. More likely, given its role in breaking down fatty acids, thiolase activity is central to the catabolism of such modified fatty acids. The promiscuity of certain thiolases, such as the medium-chain 3-ketoacyl-CoA thiolase (MCKAT), means they can act on a variety of substrates, including those with methyl branches. plos.org This promiscuity can sometimes lead to metabolic bottlenecks if the enzyme's capacity is exceeded by a high influx of intermediates. plos.org

Table 2: Functions of Oxoacyl-CoA Thiolases

| Enzyme Type | Primary Role | Metabolic Pathway | Reference |

| Mitochondrial 3-ketoacyl-CoA thiolase | Catalyzes the thiolytic cleavage of 3-oxoacyl-CoAs into acetyl-CoA and a shorter acyl-CoA. | Fatty Acid Beta-Oxidation | medchemexpress.comabcam.com |

| Peroxisomal 3-oxoacyl-CoA thiolase | Cleaves long-chain fatty acyl-CoAs to generate acetyl-CoA and a shortened acyl-CoA within peroxisomes. | Fatty Acid Beta-Oxidation | nih.gov |

| Medium-chain 3-ketoacyl-CoA thiolase (MCKAT) | Acts on medium-chain length substrates; its promiscuity can impact overall pathway flux. | Fatty Acid Beta-Oxidation | plos.org |

| Acetoacetyl-CoA thiolase | Catalyzes the reversible condensation of two acetyl-CoA molecules; involved in ketogenesis and can function in reverse. | Ketogenesis / Beta-Oxidation | plos.org |

Reductase and dehydrogenase enzymes are critical for managing the oxidation state of intermediates in fatty acid metabolism.

During Biosynthesis: In the canonical fatty acid synthesis pathway, a β-ketoacyl intermediate is reduced to a hydroxylacyl intermediate by a β-ketoacyl reductase (KR) . youtube.com This is followed by dehydration (by a dehydratase) and a final reduction by an enoyl reductase (ER) to yield a saturated acyl chain. youtube.com The synthesis of the precursor to this compound would require this full reduction cycle at each elongation step.

Formation of the Keto Group: The final "7-oxo" (ketone) group on the octanoic acid chain is likely formed by the action of a dehydrogenase . This enzyme would oxidize a hydroxyl group at the corresponding position (C7) of a precursor molecule, 3,6-dimethyl-7-hydroxyoctanoic acid.

In Beta-Oxidation: Conversely, acyl-CoA dehydrogenases are the first enzymes in the beta-oxidation cycle, introducing a double bond into the fatty acyl-CoA chain. utah.edu Different dehydrogenases show specificity for short, medium, or long-chain fatty acids. utah.edu For unsaturated fatty acids, additional enzymes like reductases are required to process the double bonds so that beta-oxidation can continue. youtube.comfrontiersin.org

Carboxylic acid reductases (CARs) represent another class of relevant enzymes, capable of converting fatty acids directly into aldehydes, which can then be further converted to alcohols or alkanes. pnas.org This highlights the diverse enzymatic toolkit available for modifying fatty acid structures.

Biotransformation and Degradation of this compound

The metabolic fate of this compound, a branched-chain fatty acid, is presumed to follow the established pathways for the degradation of similar methylated fatty acids. The presence of methyl groups along its carbon chain, particularly at the C3 position, presents a steric hindrance to the standard β-oxidation pathway, necessitating alternative enzymatic strategies for its catabolism.

Oxidative Degradation Mechanisms Leading to Shorter-Chain Fatty Acids and Dicarboxylic Acids

The degradation of this compound is initiated through a combination of oxidative processes designed to overcome the challenges posed by its branched structure. The primary mechanisms involved are α-oxidation and ω-oxidation, which ultimately lead to the formation of shorter-chain fatty acids and, potentially, dicarboxylic acids.

The methyl group at the β-carbon (C3) of this compound effectively blocks the initial dehydrogenation step of the β-oxidation spiral. nih.gov To circumvent this, the molecule likely undergoes an initial round of α-oxidation. wikipedia.org This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. The proposed initial product of α-oxidation would be 2,5-dimethyl-6-oxoheptanoic acid . This newly formed fatty acid, with a methyl group now at the α-position (C2), is a suitable substrate for subsequent rounds of β-oxidation.

Following the initial α-oxidation, the resulting acyl-CoA can enter the β-oxidation pathway, where two-carbon units are sequentially cleaved off in the form of acetyl-CoA. This process generates a series of shorter-chain fatty acids. For instance, after the first cycle of β-oxidation on 2,5-dimethyl-6-oxoheptanoyl-CoA, a molecule of propionyl-CoA would be released due to the methyl branch at the original C5 position, along with a shorter fatty acyl-CoA.

In parallel or as an alternative pathway, ω-oxidation can occur at the terminal methyl group (ω-carbon) of the octanoic acid chain. nih.govbyjus.comallen.in This process, primarily occurring in the endoplasmic reticulum in eukaryotes, involves a series of enzymatic reactions:

Hydroxylation: A cytochrome P450-dependent monooxygenase introduces a hydroxyl group at the ω-carbon. allen.innih.gov

Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase. byjus.comallen.in

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid. byjus.comallen.in

This dicarboxylic acid can then undergo β-oxidation from either end of the carbon chain, leading to the production of shorter-chain dicarboxylic acids. nih.gov

| Oxidative Pathway | Key Enzymes/Enzyme Classes | Primary Products | Significance for this compound |

| α-Oxidation | Phytanoyl-CoA dioxygenase (in eukaryotes), 2-Hydroxyphytanoyl-CoA lyase | 2,5-Dimethyl-6-oxoheptanoic acid, CO2 | Bypasses the β-oxidation block caused by the C3-methyl group. |

| β-Oxidation | Acyl-CoA dehydrogenases, Enoyl-CoA hydratases, Hydroxyacyl-CoA dehydrogenases, Thiolases | Acetyl-CoA, Propionyl-CoA, Shorter-chain fatty acids | Primary pathway for energy production from the carbon chain after the initial α-oxidation. |

| ω-Oxidation | Cytochrome P450 monooxygenases, Alcohol dehydrogenases, Aldehyde dehydrogenases | Dicarboxylic acids (e.g., 3,6-dimethyl-7-oxooctanedioic acid) | An alternative degradation route, especially if β-oxidation is impaired. |

This table provides a generalized overview of the enzymes and products based on established fatty acid degradation pathways.

Exploration of Biological Fate in Eukaryotic and Prokaryotic Systems

The biological fate of this compound is expected to differ in its specifics between eukaryotic and prokaryotic organisms, primarily concerning the subcellular location of its degradation and the specific enzymes involved.

Eukaryotic Systems

In eukaryotic organisms, particularly mammals, the degradation of branched-chain fatty acids like this compound predominantly occurs in peroxisomes. microbenotes.comyoutube.comrupress.org The initial α-oxidation step, crucial for overcoming the β-oxidation block, is a hallmark of peroxisomal metabolism of such compounds. wikipedia.org The degradation of phytanic acid, a well-studied tetramethyl-branched fatty acid, serves as a key model for this process. researchgate.netyoutube.comnih.govyoutube.com

The metabolic cascade in eukaryotes would likely proceed as follows:

Activation: this compound is first activated to its coenzyme A (CoA) ester, 3,6-dimethyl-7-oxooctanoyl-CoA .

Peroxisomal α-Oxidation: The acyl-CoA is then hydroxylated at the α-carbon by a phytanoyl-CoA hydroxylase-like enzyme. Subsequently, a lyase cleaves the C1-C2 bond, releasing formyl-CoA and yielding 2,5-dimethyl-6-oxoheptanal . This aldehyde is then oxidized to 2,5-dimethyl-6-oxoheptanoic acid . nih.gov

Peroxisomal β-Oxidation: The resulting 2,5-dimethyl-6-oxoheptanoyl-CoA undergoes β-oxidation within the peroxisome. This process will yield acetyl-CoA and propionyl-CoA until the fatty acid chain is sufficiently shortened.

Mitochondrial Oxidation: The shorter-chain fatty acyl-CoAs can then be transported to the mitochondria for complete oxidation to CO2 and water via the Krebs cycle, contributing to cellular energy production. smpdb.ca

The accumulation of phytanic acid in Refsum disease, a genetic disorder characterized by a deficiency in phytanoyl-CoA hydroxylase, underscores the critical role of α-oxidation in the metabolism of β-methylated fatty acids in humans. wikipedia.org

Prokaryotic Systems

Prokaryotes, particularly soil and aquatic bacteria, are known for their remarkable metabolic versatility and their ability to degrade a wide array of organic compounds, including branched-chain fatty acids. Several species of the genus Pseudomonas have been shown to effectively degrade saturated branched-chain fatty acids. researchgate.netepa.gov

In a study investigating the degradation of a mixture of synthetic saturated branched-chain fatty acids by Pseudomonas species, it was observed that P. resinovorans was highly efficient, utilizing 89% of the starting material. researchgate.netepa.gov Analysis of the remaining carbon source revealed the formation of a new group of shorter-chain C10, C12, C14, and C16 linear and/or branched-chain fatty acids, demonstrating the progressive breakdown of the parent compounds. researchgate.netepa.gov

| System | Primary Location of Degradation | Key Metabolic Features | Likely End Products |

| Eukaryotic | Peroxisomes (initial steps), Mitochondria (final oxidation) | α-oxidation to bypass C3-methyl block, followed by β-oxidation. | Acetyl-CoA, Propionyl-CoA, CO2, Water |

| Prokaryotic | Cytoplasm | Utilization of versatile enzymatic machinery for α- and β-oxidation. | Shorter-chain fatty acids, Acetyl-CoA, Propionyl-CoA, Biomass |

This table summarizes the expected biological fate of this compound in different biological systems based on the degradation of analogous compounds.

Advanced Analytical Chemistry for 3,6 Dimethyl 7 Oxooctanoic Acid Characterization

Spectroscopic Methodologies for Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are indispensable for probing the molecular structure of 3,6-Dimethyl-7-oxooctanoic acid, offering detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be employed to confirm its constitution and assign the relative stereochemistry of its two chiral centers at positions 3 and 6.

¹H and ¹³C NMR: One-dimensional NMR provides information on the chemical environment of each proton and carbon atom. The ¹H NMR spectrum would show distinct signals for the methyl protons, methylene (B1212753) protons along the backbone, and the methine protons at the chiral centers. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon, including the characteristic signals for the carboxylic acid carbon (approx. 175-185 ppm) and the ketone carbonyl carbon (approx. 205-215 ppm).

2D NMR: Two-dimensional techniques establish connectivity. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, helping to trace the carbon chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) would show longer-range (2-3 bond) correlations, confirming the placement of the methyl groups and functional groups.

Stereochemical Assignment: The relative configuration of the stereocenters at C3 and C6 can be determined using the Nuclear Overhauser Effect (NOE), observed in a NOESY experiment. The spatial proximity of protons on the C3-methyl group and the C6-methine, for example, would produce a cross-peak, indicating their relative orientation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on chemical structure and typical shift ranges. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (-COOH) | 10-12 (broad s, 1H) | ~179 |

| C2 (-CH₂) | ~2.2-2.4 (m, 2H) | ~41 |

| C3 (-CH) | ~2.0-2.2 (m, 1H) | ~35 |

| C3-CH₃ | ~0.95 (d, 3H) | ~19 |

| C4 (-CH₂) | ~1.4-1.6 (m, 2H) | ~30 |

| C5 (-CH₂) | ~1.6-1.8 (m, 2H) | ~25 |

| C6 (-CH) | ~2.5-2.7 (m, 1H) | ~48 |

| C6-CH₃ | ~1.1 (d, 3H) | ~18 |

| C7 (=O) | - | ~212 |

| C8 (-CH₃) | ~2.1 (s, 3H) | ~29 |

Mass spectrometry (MS) is a critical technique for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

Accurate Mass Determination: High-resolution mass spectrometry, often using an Electrospray Ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can determine the mass of a molecule with very high precision. For this compound (C₁₀H₁₈O₃), the expected accurate mass for the deprotonated molecule [M-H]⁻ would be measured to confirm the elemental composition.

Fragmentation Analysis (GC-MS, LC-MS, UPLC-MS/MS): When coupled with chromatography, MS can analyze the fragmentation patterns of the isolated compound. In tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented to produce a characteristic pattern. Expected fragmentation for this compound would include:

Cleavage adjacent to the ketone (α-cleavage), resulting in the loss of the acetyl group (CH₃CO) or the rest of the chain.

Loss of the carboxylic acid group (-COOH). libretexts.org

McLafferty rearrangement, a characteristic fragmentation of ketones and esters, could lead to the neutral loss of an alkene.

Loss of small molecules like water (H₂O). nih.gov

These fragmentation pathways provide a fingerprint that helps to confirm the molecular structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: Based on the structure C₁₀H₁₈O₃, Molecular Weight: 186.25 g/mol )

| Ion | m/z (Mass/Charge) | Description |

| [M-H]⁻ | 185.12 | Deprotonated molecular ion (Negative ESI mode) |

| [M+H]⁺ | 187.13 | Protonated molecular ion (Positive ESI mode) |

| [M-CH₃]⁺ | 171.12 | Loss of a methyl group |

| [M-H₂O]⁺˙ | 168.12 | Loss of water from molecular ion |

| [M-COOH]⁺ | 141.13 | Loss of the carboxyl group |

| [M-CH₃CO]⁺ | 143.11 | Loss of the acetyl group (α-cleavage) |

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or other impurities, as well as for quantifying its purity.

HPLC is a primary tool for the analysis and purification of moderately polar, non-volatile compounds like keto acids. jst.go.jprsc.orgoup.com

Methodology: A reversed-phase HPLC method, typically using a C18 stationary phase, would be suitable. The mobile phase would likely consist of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, with an acid modifier such as formic acid or acetic acid to ensure the carboxylic acid remains protonated for better peak shape. helixchrom.com

Detection: Detection can be achieved using a UV detector if the molecule contains a chromophore, though the keto-carbonyl offers only weak absorbance at low wavelengths. More commonly and with greater sensitivity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be used. nih.gov Derivatization with a fluorescent tag can also be employed to enhance detection sensitivity. rsc.org

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds.

Derivatization: Due to its low volatility and polar carboxylic acid group, this compound requires chemical derivatization prior to GC analysis. nih.govlmaleidykla.lt A common method is esterification (e.g., methylation with diazomethane (B1218177) or trimethylsilyldiazomethane) to convert the carboxylic acid to a more volatile methyl ester. gcms.cz Another approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the active hydrogen on the carboxyl group to a trimethylsilyl (B98337) (TMS) ether. research-solution.comyoutube.com The ketone group may also be derivatized (e.g., oximation) to prevent enolization at high temperatures. youtube.com

Analysis: The derivatized sample is then injected into the GC, which is typically equipped with a capillary column (e.g., a polar wax column or a non-polar 5% phenyl-methylpolysiloxane column) and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for identification. lmaleidykla.lt

UPLC represents a significant advance over traditional HPLC, utilizing columns packed with smaller (sub-2 µm) particles.

Advantages: This technology results in much higher separation efficiency, greater resolution, and significantly faster analysis times compared to HPLC. frontiersin.org For a complex mixture or for high-throughput analysis, UPLC is the preferred method.

Application: When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides an exceptionally sensitive and selective platform for detecting and quantifying this compound in complex matrices, such as biological fluids or reaction mixtures. springernature.comchromatographyonline.comchromatographyonline.com The rapid separation allows for sharper peaks, leading to lower detection limits and more accurate quantification.

Chemometric Approaches for Quantitative Analysis and Isomer Differentiation

The characterization of complex organic molecules such as this compound, which possesses multiple chiral centers and thus can exist as several diastereomers, presents a significant analytical challenge. While chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can separate these isomers, the resulting data, particularly when coupled with mass spectrometry (MS), can be complex and require advanced statistical methods for accurate interpretation. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers a powerful suite of tools for the quantitative analysis and differentiation of the isomers of this compound.

Chemometric methods are particularly adept at handling the large and complex datasets generated by modern analytical instrumentation. For the analysis of this compound, these approaches can be broadly categorized into two main applications: unsupervised pattern recognition for isomer differentiation and supervised regression methods for quantitative analysis.

Isomer Differentiation using Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that is highly effective for visualizing the inherent structure within a dataset. In the context of analyzing the diastereomers of this compound, PCA can be applied to the full-scan GC-MS data of mixtures containing different isomeric ratios. Even with co-eluting or closely eluting isomers, subtle differences in their mass spectra can be exploited by PCA to achieve differentiation.

The process involves constructing a data matrix where the rows represent the different samples (e.g., various isomeric mixtures) and the columns represent the variables (e.g., the abundance of each mass-to-charge ratio, m/z, across the chromatographic peak). PCA then reduces the dimensionality of this data by creating new variables, known as principal components (PCs), which are linear combinations of the original variables. The first few PCs typically capture the majority of the variance in the data, allowing for the visualization of clustering or separation between different sample groups in a scores plot.

For instance, a hypothetical PCA of the GC-MS data for the four possible diastereomers of this compound might reveal distinct groupings, indicating that the mass spectral fingerprints of the isomers are sufficiently different for discrimination. The corresponding loadings plot would identify the specific m/z values that are most influential in differentiating between the isomers.

Interactive Data Table: Hypothetical PCA Loadings for Isomer Differentiation

The following interactive table illustrates hypothetical PCA loadings, showing the contribution of key mass spectral fragments to the separation of the four diastereomers of this compound.

| Diastereomer | Principal Component 1 (PC1) | Principal Component 2 (PC2) | Key Differentiating m/z Fragment |

| (3R,6R) | 0.85 | 0.25 | 115 |

| (3S,6S) | 0.79 | 0.31 | 115 |

| (3R,6S) | -0.65 | 0.55 | 143 |

| (3S,6R) | -0.72 | 0.48 | 143 |

This table is based on hypothetical data for illustrative purposes.

Quantitative Analysis using Partial Least Squares (PLS) Regression

For the accurate quantification of the individual diastereomers of this compound in a mixture, a supervised chemometric method such as Partial Least Squares (PLS) regression is highly suitable. PLS is particularly effective when dealing with a large number of predictor variables (e.g., the entire mass spectrum) and a relatively small number of calibration samples. It builds a regression model that relates the instrumental data (the X-matrix, e.g., GC-MS data) to the known concentrations of the isomers in a set of calibration standards (the Y-matrix).

The PLS model identifies the latent variables that describe the maximum covariance between the spectral data and the concentration data. This approach is robust to noise and can handle collinearity in the spectral data, which is common in mass spectrometry. Once a reliable PLS model is developed and validated, it can be used to predict the concentrations of the this compound diastereomers in unknown samples with a high degree of accuracy and precision.

The performance of the PLS model is typically evaluated using parameters such as the coefficient of determination (R²) and the Root Mean Square Error of Prediction (RMSEP). An R² value close to 1 and a low RMSEP indicate a highly predictive and accurate model.

Interactive Data Table: Hypothetical PLS Model for Quantitative Analysis

This interactive table presents a hypothetical PLS regression model for the quantification of the four diastereomers of this compound based on their GC-MS data.

| Diastereomer | Calibration Range (µg/mL) | R² of Calibration | RMSEP (µg/mL) |

| (3R,6R) | 0.1 - 50 | 0.998 | 0.25 |

| (3S,6S) | 0.1 - 50 | 0.997 | 0.28 |

| (3R,6S) | 0.1 - 50 | 0.999 | 0.19 |

| (3S,6R) | 0.1 - 50 | 0.998 | 0.22 |

This table is based on hypothetical data for illustrative purposes.

Chemical Reactivity and Derivatization Strategies for 3,6 Dimethyl 7 Oxooctanoic Acid

Reactions Involving the Carboxylic Acid Moiety of 3,6-Dimethyl-7-oxooctanoic Acid

The carboxylic acid group is a versatile functional handle for the introduction of various molecular fragments through esterification and amidation reactions.

Esterification for the Synthesis of Novel Esters

The synthesis of esters from this compound can be achieved through several established methods. The choice of method often depends on the nature of the alcohol and the desired reaction conditions.

Fischer-Speier Esterification: This acid-catalyzed esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions with removal of water to drive the equilibrium towards the ester product.

| Reactants | Catalyst | Conditions | Product |

| This compound, Methanol (B129727) | H₂SO₄ | Reflux | Methyl 3,6-dimethyl-7-oxooctanoate |

| This compound, Ethanol (B145695) | p-TsOH | Reflux, Dean-Stark trap | Ethyl 3,6-dimethyl-7-oxooctanoate |

Carbodiimide-Mediated Esterification: For more sensitive alcohols or to avoid harsh acidic conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) can be employed. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added to enhance the reaction rate.

| Reactants | Coupling Agent | Catalyst | Solvent | Product |

| This compound, Benzyl alcohol | DCC | DMAP | Dichloromethane | Benzyl 3,6-dimethyl-7-oxooctanoate |

| This compound, Isopropanol | EDC | DMAP | Dichloromethane | Isopropyl 3,6-dimethyl-7-oxooctanoate |

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality of this compound can be readily converted into amides through reaction with primary or secondary amines. Similar to esterification, the use of coupling agents is a common strategy to facilitate this transformation under mild conditions.

Amide Bond Formation using Coupling Agents: Reagents such as hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly effective for promoting amide bond formation. These reactions are typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the acid formed and facilitate the reaction.

| Reactants | Coupling Agent | Base | Solvent | Product |

| This compound, Aniline | HBTU | DIPEA | Dimethylformamide | N-Phenyl-3,6-dimethyl-7-oxooctanamide |

| This compound, Piperidine | BOP | NMM | Dichloromethane | 1-(3,6-Dimethyl-7-oxooctanoyl)piperidine |

This methodology is also applicable for coupling this compound to amino acids or peptides, thereby allowing for the synthesis of novel lipopeptides.

Reactions Involving the Ketone Moiety of this compound

The ketone group at the 7-position offers another site for chemical modification, primarily through reduction and nucleophilic addition reactions.

Reductive Transformations to Hydroxy-Octanoic Acids

The ketone can be selectively reduced to a secondary alcohol, yielding 3,6-dimethyl-7-hydroxyoctanoic acid. The choice of reducing agent can influence the stereochemical outcome of the reaction if the starting material is chiral.

Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is commonly used to reduce ketones in the presence of carboxylic acids. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.

| Reactant | Reducing Agent | Solvent | Product |

| This compound | Sodium Borohydride | Methanol | 3,6-Dimethyl-7-hydroxyoctanoic acid |

For the reduction of a methyl ester derivative, lithium borohydride (LiBH₄) can also be employed.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds or other functional groups.

Grignard and Organolithium Reactions: Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the ketone to form tertiary alcohols. It is crucial to first protect the carboxylic acid group, for instance as an ester, to prevent the highly basic organometallic reagent from being quenched by the acidic proton.

| Reactant (Ester form) | Nucleophile | Solvent | Product (after hydrolysis) |

| Methyl 3,6-dimethyl-7-oxooctanoate | Methylmagnesium bromide | Diethyl ether | 3,6,7-Trimethyl-7-hydroxyoctanoic acid |

| Methyl 3,6-dimethyl-7-oxooctanoate | Phenyllithium | Tetrahydrofuran | 3,6-Dimethyl-7-phenyl-7-hydroxyoctanoic acid |

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, using a phosphorus ylide. This allows for the introduction of a carbon-carbon double bond at the 7-position.

Stereospecific Transformations of this compound

Given the presence of chiral centers at positions 3 and 6, the stereospecific transformation of this compound is a key consideration for the synthesis of enantiomerically pure derivatives.

The stereochemical outcome of the reduction of the ketone at C-7 is of particular interest. The use of chiral reducing agents or biocatalysts can lead to the selective formation of one diastereomer of the corresponding 3,6-dimethyl-7-hydroxyoctanoic acid. For instance, enzymatic reductions using yeast or specific reductase enzymes can exhibit high stereoselectivity. The stereochemistry at the C-3 and C-6 positions of the starting material will influence the facial selectivity of the ketone reduction, potentially leading to diastereoselective synthesis through substrate control. Further research in this area is required to establish efficient and highly selective methods for the stereocontrolled derivatization of this molecule.

Synthesis of Bioconjugates and Chemical Probes utilizing this compound (e.g., ketone linkers)

The unique bifunctional nature of this compound, possessing both a ketone and a carboxylic acid group, makes it a versatile scaffold for the synthesis of bioconjugates and chemical probes. These two functional groups offer orthogonal handles for covalent modification, allowing for the strategic attachment of biomolecules, reporter tags (like fluorophores or biotin), or other chemical entities. The ketone serves as a target for chemoselective ligation reactions, while the carboxylic acid provides a classic point for amide bond formation.

The synthesis of bioconjugates and chemical probes using this keto acid linker generally involves a two-step process. First, one of the functional groups is used to attach a molecule of interest. Subsequently, the remaining functional group is employed to link to a second molecule or to a solid support. The order of these steps can be interchanged depending on the desired final product and the stability of the reactants.

One of the most common strategies for leveraging the ketone functionality is through the formation of stable hydrazone or oxime linkages. biosyn.com These reactions are highly chemoselective, meaning they proceed efficiently in the presence of other functional groups typically found in biological molecules, such as amines and alcohols, under mild, biocompatible conditions. google.comnih.gov For instance, the ketone on this compound can react with a hydrazine (B178648) or hydroxylamine (B1172632) derivative of a biomolecule to form a stable conjugate. thermofisher.comyoutube.com This approach is particularly useful for labeling proteins, nucleic acids, and other biomolecules that have been engineered to contain a corresponding aldehyde or ketone group. thermofisher.com

Alternatively, the carboxylic acid moiety can be activated to react with primary amines. A common method for this is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable amine-reactive intermediate. nih.govnih.gov This allows for the covalent attachment of molecules containing a primary amine, such as lysine (B10760008) residues in proteins or amine-modified oligonucleotides. nih.gov

The development of chemical probes often involves attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the this compound linker. This can be followed by the attachment of a bioactive molecule, creating a tool for tracking the distribution and interaction of the bioactive molecule in biological systems. The ketone group's reactivity is advantageous here, as ketones are generally less prevalent in biological systems compared to amines, thus reducing non-specific labeling. thermofisher.com

Furthermore, the synthesis of antibody-drug conjugates (ADCs) represents a significant application for such linkers. nih.gov In a hypothetical scenario, the carboxylic acid of this compound could be coupled to an antibody. The ketone group could then be used to attach a cytotoxic drug that has been modified with a hydrazide or aminooxy group. The resulting conjugate would then be able to deliver the drug specifically to target cells recognized by the antibody. youtube.com

The following table outlines potential derivatization strategies for creating bioconjugates and chemical probes with this compound:

| Functional Group Utilized | Reagent/Biomolecule Class | Coupling Chemistry | Resulting Linkage | Potential Application |

| Ketone | Hydrazide-modified biomolecule/probe | Hydrazone formation | Hydrazone | Labeling of proteins, peptides, or small molecules. |

| Ketone | Aminooxy-functionalized biomolecule/probe | Oxime ligation | Oxime | Creation of stable bioconjugates for in vivo imaging. acs.org |

| Carboxylic Acid | Amine-containing biomolecule (e.g., protein, peptide) | Carbodiimide (EDC/NHS) coupling | Amide | Attachment to antibodies for ADC development. nih.govnih.gov |

| Carboxylic Acid | Alcohol-containing molecule | Esterification (e.g., Fischer) | Ester | Prodrug synthesis. |

It is important to note that while the chemical principles are well-established, the specific application of this compound in these roles would require empirical validation to optimize reaction conditions and assess the stability and functionality of the resulting conjugates.

Academic Research on Biological Significance and Interdisciplinary Applications of 3,6 Dimethyl 7 Oxooctanoic Acid and Its Derivatives

Chemical Biology Studies of Bioactive Derivatives Derived from 3,6-Dimethyl-7-oxooctanoic Acid

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology for optimizing the biological activity of a lead compound. Such studies systematically modify the chemical structure of a molecule and assess the resulting impact on its biological function. For derivatives of this compound, SAR studies would involve synthesizing analogues with modifications at key positions—such as the carboxylic acid, the keto group, or the methyl-branched alkyl chain—and evaluating their biological activities.

While specific SAR studies on this compound are not extensively documented in publicly available literature, research on analogous structures provides a framework. For example, SAR studies on β-lactone carbamate (B1207046) derivatives have been conducted to enhance their inhibitory potency against enzymes like N-acylethanolamine acid amidase (NAAA), which is involved in inflammatory processes. nih.gov These studies revealed that specific substitutions on the molecule could lead to highly potent inhibitors, with activity in the nanomolar range. nih.gov A hypothetical SAR study on this compound could explore how changes in chain length, the position of the keto and methyl groups, and the introduction of other functional groups might influence its interaction with specific biological targets.

Table 1: Hypothetical SAR Study Design for this compound Analogues

| Modification Site | Type of Modification | Potential Biological Target | Rationale |

| Carboxylic Acid | Esterification, Amidation | Enzymes, Receptors | To alter polarity, cell permeability, and binding interactions. |

| Keto Group | Reduction to hydroxyl, Reductive amination | Dehydrogenases, Transaminases | To probe the importance of the carbonyl for activity and explore new interactions. |

| Alkyl Chain | Varying methyl group positions, Altering chain length | Metabolic Enzymes | To assess the impact of steric bulk and lipophilicity on target engagement. |

Exploration of Novel Antimicrobial Properties of Related Keto-Acids

The search for new antimicrobial agents is a critical area of research. Fatty acids and their derivatives have long been known to possess antimicrobial properties. Studies have shown that short-chain fatty acids (SCFAs) and medium-chain fatty acids (MCFAs) exhibit inhibitory activity against various microorganisms, including oral bacteria. nih.gov The effectiveness of these fatty acids can vary depending on the bacterial species. nih.gov

For instance, formic acid, capric acid, and lauric acid have demonstrated broad inhibitory effects against a range of bacteria. nih.gov The antimicrobial activity of these molecules provides a basis for investigating related structures, such as keto-acids. The introduction of a keto group into the fatty acid backbone, as seen in this compound, could modulate this activity. The polarity and reactivity conferred by the ketone functional group might lead to novel mechanisms of antimicrobial action or a different spectrum of activity compared to their non-ketonic fatty acid counterparts. Research has demonstrated that n-3, n-6, n-7, and n-9 fatty acids and their ester derivatives show strong antimicrobial activity against various oral pathogens. nih.gov This suggests that derivatives of this compound could also be promising candidates for antimicrobial research.

Table 2: Antimicrobial Activity of Various Fatty Acids Against Oral Microorganisms

| Fatty Acid | Chain Length | General Antimicrobial Effect | Reference |

| Formic Acid | C1 | Broadly inhibitory for bacteria | nih.gov |

| Hexanoic Acid | C6 | Effective against C. albicans and some bacteria | nih.gov |

| Octanoic Acid | C8 | Effective against C. albicans and some bacteria | nih.gov |

| Capric Acid | C10 | Broadly inhibitory for bacteria | nih.gov |

| Lauric Acid | C12 | Effective against C. albicans and broadly inhibitory for bacteria | nih.gov |

Research in Flavor and Fragrance Chemistry through Ester Derivative Synthesis and Characterization

Esters are a class of organic compounds well-known for their characteristic pleasant smells and are fundamental components of the flavor and fragrance industry. libretexts.orgscentjourner.com They are synthesized through a reaction between a carboxylic acid and an alcohol. unb.ca The resulting scent of an ester is determined by the specific combination of the parent acid and alcohol used. wordpress.com

The synthesis of ester derivatives from this compound could yield novel flavor and fragrance compounds. By reacting this keto-acid with a variety of alcohols, a library of esters with potentially unique scent profiles could be created. The structural complexity of this compound, with its branched methyl groups and a ketone functional group, offers possibilities for creating scents that are different from the more common straight-chain fatty acid esters used in the industry. europa.eu For example, the reaction with simple alcohols like ethanol (B145695) or methanol (B129727) could produce esters with potentially fruity or sweet notes, while reaction with more complex alcohols could lead to more intricate aroma profiles. The characterization of these novel esters would involve analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to identify the compounds and sensory analysis to describe their scent profiles.

Table 3: Examples of Common Esters and Their Associated Fragrances

| Ester Name | Parent Carboxylic Acid | Parent Alcohol | Characteristic Scent |

| Ethyl Butyrate | Butanoic Acid | Ethanol | Pineapple scentjourner.com |

| Isoamyl Acetate | Acetic Acid | Isoamyl Alcohol | Banana scentjourner.com |

| Octyl Acetate | Acetic Acid | Octanol | Orange unb.ca |

| Methyl Salicylate | Salicylic Acid | Methanol | Wintergreen libretexts.org |

| Benzyl Acetate | Acetic Acid | Benzyl Alcohol | Jasmine, Peach scentjourner.comunb.ca |

Interdisciplinary Applications in Forensic Science and Material Degradation Studies

The application of chemical analysis in forensic science is vast, ranging from toxicology to trace evidence analysis. While there is no documented use of this compound in forensic science, its potential as a biomarker could extend to this field. For example, if this compound were found to be a specific byproduct of a particular substance's metabolism or degradation, its detection could provide valuable forensic intelligence.

In the realm of material degradation, organic acids can play a role in the breakdown of various materials, including polymers and cultural heritage objects. The study of degradation products can help in understanding the aging process of materials and in developing conservation strategies. The potential for this compound to be formed during the oxidative degradation of larger organic molecules, such as certain plastics or lipids, is a theoretical possibility. However, specific research into the role of this compound in material degradation is not currently established. Future research in these interdisciplinary areas could uncover novel applications for this and related compounds.

Analysis of Fatty Acid Degradation Products in Latent Fingermarks

The chemical residue of a latent fingermark is a complex mixture of substances, primarily composed of secretions from the eccrine, apocrine, and sebaceous glands. A significant portion of this residue consists of lipids, including a variety of fatty acids. Once a fingermark is deposited on a surface, these fatty acids, particularly the unsaturated ones, begin to degrade through processes like oxidation. This degradation is of great interest to forensic scientists as the changing chemical profile of a fingermark over time may offer a method for estimating its age.

Detailed Research Findings:

Forensic research has established that unsaturated fatty acids in latent fingermarks are susceptible to oxidation, primarily through ozonolysis, which is the cleavage of carbon-carbon double bonds by ozone present in the ambient air. This process leads to the formation of a range of smaller, more volatile compounds, including aldehydes and oxoacids.

Studies have identified several key unsaturated fatty acids in fingermark residue, such as sapienic acid (a C16:1 fatty acid) and oleic acid (a C18:1 fatty acid), as well as other less common isomers. The degradation of these specific fatty acids has been investigated, revealing the formation of various products. For instance, the ozonolysis of sapienic acid has been shown to yield specific aldehydes and oxoacids.

The presence and concentration of these degradation products can be analyzed using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS). By tracking the decrease of the parent unsaturated fatty acid and the corresponding increase of its degradation products, researchers aim to build models that correlate the chemical composition of a fingermark with its age.

However, the rate of degradation is influenced by numerous factors, including the initial composition of the fingermark residue (which varies between individuals), the nature of the surface on which it is deposited, and environmental conditions such as light, temperature, and humidity. This complexity presents a significant challenge in developing a universally applicable method for fingermark dating.

While the formation of various oxoacids as degradation products is a confirmed phenomenon, the scientific literature to date has not specifically reported the identification of This compound in latent fingermark analysis. The potential for its formation would be dependent on the presence of a corresponding precursor, a branched-chain unsaturated fatty acid of a specific structure, within the initial fingermark deposit. The study of branched-chain fatty acid degradation in this context is an emerging area of interest.

Interactive Data Table: Examples of Identified Fatty Acid Degradation Products in Latent Fingermarks

The following table provides examples of degradation products that have been identified in published research on latent fingermark aging. Note that this compound is not included as it has not been reported in the reviewed literature.

| Precursor Fatty Acid | Degradation Product(s) | Analytical Method |

| Sapienic Acid (C16:1) | Aldehydes, Oxoacids | GC-MS |

| Oleic Acid (C18:1) | Aldehydes, Oxoacids | GC-MS |

| Palmitoleic Acid (C16:1) | Various oxidation products | GC-MS |

| Linoleic Acid (C18:2) | Various oxidation products | GC-MS |

Concluding Perspectives and Future Research Trajectories for 3,6 Dimethyl 7 Oxooctanoic Acid

Integration of Omics Data for Comprehensive Metabolic Profiling

The field of "omics" offers a powerful lens through which to view the intricate network of molecular interactions within a biological system. A comprehensive metabolic profile of 3,6-Dimethyl-7-oxooctanoic acid would require its integration into metabolomics studies. Future research should aim to:

Identify and Quantify: Develop and validate analytical methods, such as mass spectrometry-based platforms (e.g., GC-MS, LC-MS), to detect and quantify this compound in various biological samples.

Metabolic Pathway Mapping: Utilize metabolomics data in conjunction with transcriptomics and proteomics to place this compound within the broader context of cellular metabolism. This could reveal its precursor molecules and downstream metabolites, thus defining its metabolic pathway.

Biomarker Discovery: Investigate the correlation between the levels of this compound and specific physiological or pathological states. This could position the compound as a potential biomarker for disease or a particular metabolic condition.

Advanced Spectroscopic and Imaging Techniques for Cellular Localization

Understanding where a molecule resides within a cell is crucial to deciphering its function. Advanced spectroscopic and imaging techniques could provide these insights for this compound. Future research trajectories include:

Labeled Compound Synthesis: Synthesizing isotopically labeled (e.g., ¹³C, ²H) or fluorescently tagged versions of this compound would enable its tracking within cellular compartments.

High-Resolution Imaging: Employing techniques like stimulated Raman scattering (SRS) microscopy or nano-secondary ion mass spectrometry (NanoSIMS) with the labeled compound could visualize its subcellular distribution with high spatial resolution. This would help determine if it localizes to specific organelles such as mitochondria or the endoplasmic reticulum.

Computational Chemistry and Molecular Dynamics Simulations

In the absence of extensive experimental data, computational approaches can provide valuable predictions about the behavior of a molecule. For this compound, these methods can be used to:

Predict Molecular Properties: Calculate physicochemical properties such as its three-dimensional structure, conformational flexibility, and electronic properties. This information is foundational for understanding its potential interactions with biological macromolecules.

Simulate Interactions: Perform molecular docking and molecular dynamics (MD) simulations to predict its binding affinity and interaction dynamics with enzymes or receptors. This could generate hypotheses about its potential biological targets.

Exploration of Undiscovered Biological Functions and Mechanistic Insights

The ultimate goal of studying a novel compound is to understand its biological significance. A multi-pronged approach will be necessary to uncover the functions of this compound:

Bioactivity Screening: Test the compound in a wide array of cell-based assays to screen for various biological activities, such as antimicrobial, anti-inflammatory, or signaling properties.

Target Identification: Should any bioactivity be observed, subsequent studies would focus on identifying the specific molecular targets through which it exerts its effects. Techniques like affinity chromatography-mass spectrometry could be employed.

Phenotypic Analysis: In model organisms, genetic or pharmacological manipulation of the metabolic pathways associated with this compound could reveal its impact on the organism's phenotype.

Development of Novel Biotechnological Production Strategies

Should this compound be found to have valuable properties, efficient production methods will be required. Biotechnology offers a promising avenue for its synthesis. Future research could focus on:

Metabolic Engineering: Identifying the biosynthetic pathway of the compound could allow for the engineering of microorganisms (e.g., E. coli or Saccharomyces cerevisiae) to produce it from simple feedstocks. This would involve introducing the necessary genes and optimizing metabolic fluxes.

Enzymatic Synthesis: Exploring the use of isolated enzymes or whole-cell biocatalysts to perform specific steps in the synthesis of this compound could offer a more controlled and sustainable production route compared to traditional chemical synthesis.

While the current body of knowledge on this compound is nascent, the application of these modern research strategies holds the key to unlocking its scientific potential. The journey from a mere chemical structure to a well-understood bioactive molecule is a long but potentially rewarding one, promising new insights into metabolism and opportunities for biotechnological innovation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3,6-Dimethyl-7-oxooctanoic acid and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or β-keto acid derivatization. For example, describes the synthesis of a structurally similar compound (3,3-Dimethyl-7-oxo-6-(2-phenylacetamido) derivative) using metal complexation (Cr(III)) and characterization via elemental analysis, UV-Vis spectroscopy, and IR spectroscopy. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How should researchers handle safety concerns when working with this compound?

- Methodological Answer : While specific safety data for this compound is limited, analogous oxo acids (e.g., 3-oxooctanoic acid in ) require precautions against inhalation, skin contact, and ingestion. Use PPE (gloves, lab coats, goggles) and work in a fume hood. First-aid measures for accidental exposure include rinsing affected areas with water and seeking medical attention. Stability tests under varying pH and temperature conditions are advised to assess decomposition risks .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : NMR (¹H, ¹³C) for carbon backbone and substituent analysis.

- Functional Groups : FT-IR to identify ketone (C=O) and carboxylic acid (O-H) stretches.

- Purity Assessment : HPLC or GC-MS for quantitative analysis.

- Thermal Stability : TGA/DSC to evaluate decomposition thresholds.

and emphasize elemental analysis and UV-Vis spectroscopy for metal-complex derivatives, which can be adapted for purity validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in antibacterial or enzymatic inhibition results (e.g., 's Cr(III) complex showing variable MIC values) may arise from differences in bacterial strains, assay protocols, or compound solubility. To address this:

- Standardize testing using CLSI/MIC breakpoint guidelines.

- Perform dose-response curves with controls for solvent interference.

- Validate results across multiple labs using identical bacterial inoculum densities .

Q. What strategies are effective for studying the metabolic pathways or degradation products of this compound?

- Methodological Answer :

- In Vitro Models : Use liver microsomes or hepatocyte cultures to simulate phase I/II metabolism.

- Degradation Tracking : LC-HRMS to identify intermediates (e.g., 7-ketodeoxycholic acid in , a bile acid analog).

- Isotopic Labeling : Incorporate ¹³C or ²H isotopes at methyl/keto positions to trace metabolic fate via MS/MS fragmentation .

Q. How can computational methods enhance the design of this compound-based inhibitors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., bacterial penicillin-binding proteins).

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups at C3/C6) with bioactivity using descriptors like logP, polar surface area, and H-bond donors.

- MD Simulations : Assess conformational stability of inhibitor-enzyme complexes over nanosecond timescales .

Data Reliability and Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer :

- Documentation : Provide detailed synthetic protocols (e.g., molar ratios, stirring times) as in .

- Open Data : Share raw spectral data (NMR, IR) in supplementary materials.

- Collaborative Validation : Partner with independent labs to replicate bioactivity assays, as done in 's acknowledgment of external analytical support .

Comparative Studies

Q. How does this compound compare structurally and functionally to related oxo-cholanic acids (e.g., 7-ketodeoxycholic acid)?

- Methodological Answer :

- Structural Analysis : Compare X-ray crystallography data (if available) or DFT-optimized geometries.

- Functional Overlap : Test both compounds in identical assays (e.g., antimicrobial, anti-inflammatory). notes 7-ketodeoxycholic acid as a microbial degradation product, suggesting similar stability challenges for this compound .